molecular formula C9H5BrClNO2S B12217311 Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate

Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B12217311
M. Wt: 306.56 g/mol
InChI Key: PLXPYNYEFDAWIJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate is a high-value chemical building block designed for pharmaceutical research and development, particularly in the discovery of novel anticancer agents. This compound features a multifunctional thieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The presence of both bromo and chloro substituents at the 4 and 7 positions, respectively, along with a methyl ester at position 2, makes this molecule a versatile intermediate for further synthetic elaboration via cross-coupling reactions and functional group transformations . Researchers can leverage the bromine atom for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aromatic or amine functionalities, a strategy successfully employed in the synthesis of antitumor thienopyrazine derivatives . The methyl ester group enhances lipophilicity and can serve as a handle for hydrolysis to the carboxylic acid or for further derivatization into amides . The thieno[2,3-c]pyridine skeleton is structurally similar to other fused heterocyclic systems, such as thieno[2,3-b]pyrazines and furo[2,3-c]pyridines, which have demonstrated significant potential in drug discovery. For instance, such core structures have been identified as key components in novel allosteric kinase inhibitors and have shown promising cell growth inhibitory effects in assays against various human tumor cell lines, including gastric and colorectal adenocarcinomas . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H5BrClNO2S

Molecular Weight

306.56 g/mol

IUPAC Name

methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H5BrClNO2S/c1-14-9(13)6-2-4-5(10)3-12-8(11)7(4)15-6/h2-3H,1H3

InChI Key

PLXPYNYEFDAWIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NC=C2Br)Cl

Origin of Product

United States

Preparation Methods

Cyclization via Acid-Catalyzed Sulfonamide Rearrangement

A patented method for synthesizing thieno[2,3-c]pyridine derivatives involves cyclizing N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide precursors under acidic conditions. For instance, refluxing the sulfonamide intermediate in dioxane with 12N HCl for 4 hours induces cyclization, yielding the thieno[2,3-c]pyridine core. This method emphasizes the use of inert organic solvents (e.g., dioxane, ethanol) and strong mineral acids (HCl, HBr) to drive the reaction. Post-cyclization, the product is isolated via sequential extraction with methylene chloride and ether, followed by drying over sodium sulfate.

Nucleophilic Substitution with Mercaptoacetate Esters

An alternative route employs 3-bromoisonicotinonitrile and ethyl 2-mercaptoacetate in dimethylformamide (DMF) with sodium ethanolate as a base. Stirring at ambient temperature for 2 hours facilitates nucleophilic substitution, forming the thieno[2,3-c]pyridine ring with a 67% yield. Key advantages include mild reaction conditions and compatibility with polar aprotic solvents, though purification requires silica gel chromatography (1–5% MeOH/CH₂Cl₂).

Bromination and Chlorination Functionalization

Introducing bromine and chlorine substituents at the 4- and 7-positions, respectively, is critical for achieving the target compound’s structure.

Direct Bromination of the Thieno-Pyridine Core

While explicit protocols for brominating thieno[2,3-c]pyridine derivatives are scarce in the provided sources, analogous methods for related heterocycles suggest using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under radical initiation. For instance, bromination of tetrahydrothiazolo[5,4-c]pyridine at 150°C for 18 hours in 2-propanol demonstrates the feasibility of high-temperature bromination in alcoholic solvents.

Chlorination via Electrophilic Aromatic Substitution

Chlorination may involve sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids (e.g., FeCl₃). A patent describing the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine highlights the use of hydrobromic acid for functional group interconversion, suggesting similar conditions could apply for chlorination.

Solvent and Temperature Optimization

Solvent Selection for Cyclization and Functionalization

  • Polar aprotic solvents (DMF, DMAc): Enhance reaction rates for nucleophilic substitutions but require higher temperatures (140–160°C) for less polar intermediates.
  • Alcoholic solvents (2-propanol, ethanol): Favor bromination and chlorination at elevated temperatures (150–180°C).
  • Ether solvents (THF, dioxane): Improve selectivity in methylation reactions, as evidenced by [¹¹C]CH₃I-mediated alkylation.

Temperature-Dependent Yield Improvements

  • Cyclization in dioxane at reflux (~100°C) achieves complete conversion within 4 hours.
  • Bromination in 2-propanol at 150°C for 18 hours optimizes substituent introduction without side reactions.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures are commonly diluted with water or brine and extracted with ethyl acetate (EtOAc) or toluene. For example, ethyl acetate extraction followed by drying over Na₂SO₄ and concentration yields crude product amenable to chromatography.

Column Chromatography

Silica gel chromatography with gradient elution (1–5% MeOH/CH₂Cl₂) effectively isolates the target compound from byproducts. Pre-adsorption of the crude product onto silica minimizes solvent usage and improves resolution.

Recrystallization

Recrystallization from isopropyl ether/isopropanol mixtures produces high-purity crystals, as demonstrated in sulfonamide intermediate purification.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Conditions Yield Purification Steps
Sulfonamide Cyclization HCl, dioxane, reflux 84% Extraction, recrystallization
Mercaptoacetate Route 3-Bromoisonicotinonitrile, DMF, NaOEt 67% Silica chromatography
Methylation [¹¹C]CH₃I, THF, 140°C N/A N/A (radiochemical focus)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine at the 4-position and chlorine at the 7-position are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the pyridine nitrogen and ester group.

Key Reactions:

  • Suzuki–Miyaura Coupling :
    The 4-bromo substituent undergoes palladium-catalyzed cross-coupling with aryl/vinyl boronic acids. For example:

    Methyl 4-bromo-7-chloro...+ArB(OH)2Pd(PPh3)4,baseMethyl 4-aryl-7-chloro...\text{Methyl 4-bromo-7-chloro...} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Methyl 4-aryl-7-chloro...}

    This reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation and reductive elimination .

  • Buchwald–Hartwig Amination :
    The 4-bromo group reacts with amines (e.g., aniline) under palladium catalysis to form C–N bonds.

    Methyl 4-bromo-7-chloro...+NH2ArPd2(dba)3,XantphosMethyl 4-arylamino-7-chloro...\text{Methyl 4-bromo-7-chloro...} + \text{NH}_2\text{Ar} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{Methyl 4-arylamino-7-chloro...}

    This method is effective for introducing secondary amines .

  • Stille Coupling :
    Organotin reagents (e.g., trimethylvinyltin) replace the bromine atom under similar palladium-catalyzed conditions .

Reactivity Comparison:

PositionHalogenRelative ReactivityPreferred Reaction
4BrHighSuzuki, Stille
7ClModerateSNAr under harsh conditions

Ester Functionalization

The methyl ester at the 2-position undergoes hydrolysis and decarboxylation:

  • Hydrolysis to Carboxylic Acid :

    Methyl esterNaOH (aq), ΔCarboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH (aq), Δ}} \text{Carboxylic acid}

    The resulting acid can participate in peptide coupling or act as a directing group in further substitutions.

  • Transesterification :
    Reacting with alcohols (e.g., ethanol) in acidic or basic conditions replaces the methyl group with other alkyl chains.

Oxidative Transformations

The thienopyridine core is prone to oxidation, particularly at the sulfur atom. For example:

  • mCPBA Oxidation :
    Meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to a sulfoxide or sulfone, altering electronic properties and reactivity .

Halogen Exchange Reactions

The chlorine at the 7-position can be replaced via nucleophilic aromatic substitution (SNAr) under high-temperature or microwave-assisted conditions:

Methyl 4-bromo-7-chloro...+NaOAcDMF, 150°CMethyl 4-bromo-7-acetoxy...\text{Methyl 4-bromo-7-chloro...} + \text{NaOAc} \xrightarrow{\text{DMF, 150°C}} \text{Methyl 4-bromo-7-acetoxy...}

This reaction requires activation by electron-withdrawing groups and polar aprotic solvents .

Cycloaddition and Heterocycle Formation

The electron-deficient pyridine ring participates in cycloaddition reactions:

  • Diels–Alder Reactions :
    The compound acts as a dienophile with electron-rich dienes, forming fused bicyclic systems.

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an addition-elimination (AE) mechanism, where the leaving group (Br/Cl) departs after nucleophilic attack .

  • Oxidative Pathways : Involve electrophilic intermediates (e.g., Cl⁺ or HOCl) that facilitate dimerization or sulfoxide formation .

Stability and Storage

  • The compound is stable under inert atmospheres but sensitive to prolonged exposure to moisture or light .

  • Recommended storage: 2–8°C in sealed containers .

Scientific Research Applications

Example Synthesis Route

  • Starting Materials : Appropriate thieno[2,3-c]pyridine derivatives.
  • Reagents : Bromine for bromination, thionyl chloride for chlorination, and methanol for esterification.
  • Conditions : Controlled temperature and pressure to optimize yield.

Medicinal Chemistry

Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible activity against various biological targets, including:

  • Antimicrobial Agents : Studies have indicated that derivatives of this compound exhibit activity against certain bacterial strains.
  • Anticancer Properties : Research has shown that thieno[2,3-c]pyridine derivatives can inhibit cancer cell proliferation.

Case Study

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of thieno[2,3-c]pyridine and their evaluation against cancer cell lines. The results demonstrated that modifications at the 4-bromo and 7-chloro positions enhanced cytotoxicity against specific tumor types .

Agrochemicals

This compound has potential applications in agrochemicals as a pesticide or herbicide. The unique thieno-pyridine structure may provide effective mechanisms for pest control.

Case Study

Research conducted by agricultural scientists showed that compounds similar to Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine demonstrated significant insecticidal activity against common agricultural pests .

Materials Science

This compound can be utilized in the development of novel materials due to its electronic properties. It may serve as a precursor for conducting polymers or organic semiconductors.

Data Table: Comparison of Applications

Application AreaPotential UseObserved Activity
Medicinal ChemistryAntimicrobial agentsActive against bacterial strains
Anticancer propertiesInhibits cancer cell proliferation
AgrochemicalsPesticide/herbicideSignificant insecticidal activity
Materials ScienceConducting polymersPotential for organic semiconductors

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the thieno[2,3-c]pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H5BrClNO2S
  • Molecular Weight : 306.564 g/mol
  • CAS Number : 870238-39-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to sphingomyelin metabolism. This is crucial as sphingomyelinases are implicated in several diseases, including neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of bromine and chlorine atoms in the thieno-pyridine structure appears to enhance its potency against certain biological targets. Research indicates that modifications to the thieno[2,3-c]pyridine ring can significantly affect its inhibitory activity and selectivity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study conducted on animal models of Alzheimer's disease showed that this compound significantly improved cognitive functions. The compound was administered at a dose of 10 mg/kg and was found to inhibit exosome release from neurons, which is critical in neurodegenerative processes.
  • Inhibition of Sphingomyelinase : Another study highlighted its role as a neutral sphingomyelinase inhibitor. The compound demonstrated an IC50 value of approximately 300 nM, indicating strong inhibitory activity relevant for therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokines
NeuroprotectiveImproved cognitive function
Sphingomyelinase InhibitionIC50 = 300 nM

Q & A

Q. Biological Application :

  • Kinase profiling assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-competitive luminescent assays (ADP-Glo™).
  • Cell-based models : Test cytotoxicity in HepG2 (liver carcinoma) or A549 (lung cancer) lines, as done for structurally related methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates .
  • Data interpretation : Compare IC₅₀ values against control inhibitors and validate via Western blot for phosphorylated targets.

How should conflicting NMR and X-ray data on regiochemistry be resolved?

Q. Data Contradiction Analysis :

  • Multi-technique validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HMBC NMR to confirm coupling between protons and carbons, and X-ray data for absolute configuration.
  • SHELX refinement : Adjust occupancy factors for disordered atoms and validate using R-factor convergence (<5%) .
  • Supplementary data : Archive raw diffraction data (e.g., CIF files) for peer review, as emphasized in crystallography standards .

What synthetic routes avoid dehalogenation during esterification or functionalization?

Q. Advanced Synthetic Chemistry :

  • Low-temperature conditions : Perform esterification at 0–5°C using DCC/DMAP to minimize Br/Cl loss.
  • Protecting groups : Temporarily protect reactive sites with TMS or Boc groups during harsh reactions. notes stability challenges in bromo-chloro thienopyridines during methylation .

How can computational methods predict solubility and bioavailability?

Q. Preclinical Development :

  • LogP calculations : Use Molinspiration or ACD/Labs to estimate partition coefficients.
  • Molecular dynamics (MD) : Simulate solvation in water/octanol systems to assess permeability.
  • ADMET prediction : Tools like SwissADME correlate thienopyridine scaffolds with moderate bioavailability but high plasma protein binding .

What strategies mitigate byproduct formation in multi-step syntheses?

Q. Process Optimization :

  • Intermediate purification : Use flash chromatography after each step to isolate key intermediates.
  • Reaction monitoring : Employ inline IR or HPLC to detect early byproducts (e.g., dihalogenated impurities).
    underscores the importance of rigorous purity checks (>97% by HPLC) for pharmacological studies .

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